molecular formula C11H16ClNO3 B1456729 Benzeneacetonitrile,4-(cyclopropylcarbonyl)- CAS No. 35981-67-0

Benzeneacetonitrile,4-(cyclopropylcarbonyl)-

Cat. No.: B1456729
CAS No.: 35981-67-0
M. Wt: 245.7 g/mol
InChI Key: JTYVCRQKOIMTJS-UHFFFAOYSA-N
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Description

Chemical Name: Benzeneacetonitrile,4-(cyclopropylcarbonyl)- Synonyms: 4-(Cyclopropylcarbonyl)phenylacetonitrile; p-(Cyclopropylcarbonyl)phenylacetonitrile Molecular Formula: C₁₂H₁₁NO Molecular Weight: 185.22 g/mol Key Functional Groups:

  • A benzene ring substituted with a cyclopropylcarbonyl group (-CO-C₃H₅) at the para position.
  • An acetonitrile (-CH₂CN) side chain.

Applications:
Primarily utilized as a synthetic intermediate or impurity in pharmaceuticals. For example, its methyl ester derivative (CAS 880088-78-8) is identified as Fexofenadine Impurity 18, a quality control standard in antihistamine drug manufacturing .

Properties

IUPAC Name

2-(chloromethyl)-4-(1-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3/c1-4-11(15-3)16-10-5-6-13(14)9(7-12)8(10)2/h5-6,11H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYVCRQKOIMTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(OC)OC1=C(C(=[N+](C=C1)[O-])CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of Benzeneacetonitrile,4-(cyclopropylcarbonyl)- typically involves the following key steps:

  • Introduction of the cyclopropylcarbonyl substituent onto a benzene ring.
  • Formation of the benzeneacetonitrile moiety via cyanation of benzyl derivatives.
  • Control of reaction conditions to optimize yield and minimize by-products.

Preparation of the Cyclopropylcarbonyl-Substituted Benzyl Intermediate

The cyclopropylcarbonyl group is generally introduced by acylation of a benzyl precursor:

  • Friedel-Crafts Acylation: A common approach involves reacting benzyl derivatives with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction selectively acylates the para position relative to the benzyl group due to electronic and steric effects.

  • Reaction Conditions: Typically carried out under anhydrous conditions at low temperatures (0–5 °C) to control regioselectivity and prevent polyacylation.

Cyanation of Benzyl Derivatives to Form Benzeneacetonitrile

The key step to introduce the nitrile group (–CN) at the benzylic position involves cyanation of the benzyl intermediate:

  • Nucleophilic Substitution Using Sodium Amide and Nitriles: A method analogous to the synthesis of 2-pyridylphenylacetonitrile involves reacting benzyl derivatives with sodium amide in toluene, followed by addition of halogenated aromatic compounds to form the nitrile via nucleophilic substitution.

  • Boron Lewis Acid Catalyzed Cyanation: Recent advances demonstrate the use of boron Lewis acids such as tris(pentafluorophenyl)borane (B(C6F5)3) to catalyze the direct cyanation of benzyl alcohol derivatives using isocyanides as the cyanide source. This method proceeds under mild conditions (100 °C, toluene solvent) and provides high yields with minimal side products.

  • Typical Procedure: Alcohol precursor (benzyl alcohol derivative) is combined with an isocyanide and B(C6F5)3 catalyst in toluene under inert atmosphere. The reaction is stirred for 2–18 hours, followed by purification via silica gel chromatography to isolate the nitrile product.

Representative Reaction Conditions and Yields

Step Reagents and Conditions Yield (%) Notes
Friedel-Crafts Acylation Cyclopropanecarbonyl chloride, AlCl3, 0–5 °C, dry solvent 75–85 Para-selective acylation
Cyanation via Sodium Amide Benzyl derivative, sodium amide, toluene, 16–30 °C, 1.5–4 h 70–90 High yield, industrially scalable
Boron Lewis Acid Catalysis Benzyl alcohol, tert-butyl isocyanide, B(C6F5)3, toluene, 100 °C, 2–18 h 80–99 Mild conditions, high selectivity

Mechanistic Insights

  • Nucleophilic Substitution Pathway: In sodium amide-mediated cyanation, the benzyl position is activated by deprotonation and nucleophilic attack on a halogenated aromatic compound leads to nitrile formation.

  • Lewis Acid Catalysis: The boron Lewis acid forms an adduct with the isocyanide, generating a reactive intermediate that facilitates carbocation formation at the benzylic position. The carbocation is then trapped by the isocyanide to form the nitrile, with regeneration of the catalyst.

Advantages and Industrial Relevance

  • The sodium amide/toluene method offers short reaction times, high yields, and low by-product formation, making it suitable for scale-up and industrial production.

  • The boron Lewis acid catalyzed method provides a greener alternative with milder conditions, avoiding harsh reagents and enabling direct cyanation from alcohols.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Sodium Amide Cyanation Sodium amide, toluene, halogenated aromatic 16–30 °C, 1.5–4 h 70–90 High yield, industrially scalable Requires strong base, moisture sensitive
Boron Lewis Acid Catalysis B(C6F5)3, tert-butyl isocyanide, toluene 100 °C, 2–18 h 80–99 Mild conditions, high selectivity Requires glove box, catalyst cost
Friedel-Crafts Acylation (preparation of intermediate) Cyclopropanecarbonyl chloride, AlCl3 0–5 °C, anhydrous 75–85 Selective acylation Sensitive to moisture, acid handling

Chemical Reactions Analysis

Types of Reactions

Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Applications
Benzeneacetonitrile derivatives have been investigated for their therapeutic benefits, particularly in oncology. Research indicates that compounds similar to benzeneacetonitrile can enhance the efficacy of existing chemotherapeutics by improving their performance against cancer cells. For instance, studies have shown that modifications to the benzeneacetonitrile structure can lead to increased cytotoxicity against various tumor cell lines, suggesting potential use as anticancer agents .

Mechanisms of Action
The mechanism by which benzeneacetonitrile compounds exert their effects often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, certain derivatives have been found to inhibit the activity of proteins involved in cell cycle regulation and apoptosis, thereby promoting cancer cell death .

Agrochemicals

Pesticidal Properties
Research has indicated that benzeneacetonitrile derivatives possess pesticidal properties. These compounds can act as effective insecticides or fungicides, providing a means to protect crops from pests and diseases. The structural characteristics of benzeneacetonitrile allow for modifications that enhance its potency and selectivity against target organisms .

Environmental Impact
The environmental persistence and degradation pathways of benzeneacetonitrile derivatives are also crucial considerations in their application as agrochemicals. Understanding these aspects helps in assessing their ecological safety and regulatory compliance .

Materials Science

Polymer Chemistry
In materials science, benzeneacetonitrile is being explored as a building block for advanced polymeric materials. Its unique chemical structure allows it to participate in various polymerization reactions, leading to the formation of materials with desirable mechanical and thermal properties. These polymers can find applications in coatings, adhesives, and composite materials .

Nanotechnology
Recent advancements in nanotechnology have seen the incorporation of benzeneacetonitrile derivatives into nanomaterials for drug delivery systems. The ability to modify the surface properties of nanoparticles with these compounds enhances their biocompatibility and targeting capabilities, making them suitable for targeted therapy in cancer treatment .

Case Studies

Study Application Findings
Study on Anticancer ActivityMedicinal ChemistryDemonstrated enhanced cytotoxicity against P815 mastocytoma cells when treated with modified benzeneacetonitrile derivatives .
Pesticidal EfficacyAgrochemicalsIdentified as effective against common agricultural pests with minimal impact on non-target species .
Polymer DevelopmentMaterials ScienceSuccessful incorporation into polymer matrices improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- involves its interaction with neurotransmitter systems in the brain. It primarily targets the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and thereby exerting its antidepressant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Benzeneacetonitrile,4-(cyclopropylcarbonyl)- with key analogs based on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Applications/Notes
Benzeneacetonitrile,4-(cyclopropylcarbonyl)- 4-(cyclopropylcarbonyl) C₁₂H₁₁NO 185.22 Not provided Pharmaceutical impurity (e.g., Fexofenadine synthesis)
4-Hydroxybenzyl cyanide 4-hydroxy C₈H₇NO 133.15 Not provided Intermediate in organic synthesis
Benzeneacetonitrile,4-[(3-methyl-2-butenyl)oxy]- 4-[(3-methyl-2-butenyl)oxy] C₁₃H₁₅NO 201.27 230308-50-6 Unspecified industrial use
4-(Cyclopropylcarbonyl)-α,α-dimethylbenzeneacetic Acid Methyl Ester 4-(cyclopropylcarbonyl), methyl ester C₁₅H₁₈O₃ 246.30 880088-78-8 Pharmaceutical reference standard (CATO)
Benzeneacetonitrile,4-hydroxy-3-methoxy- 4-hydroxy-3-methoxy C₉H₉NO₂ 163.18 4468-59-1 Biochemical research

Key Comparative Insights

Substituent Effects
  • Cyclopropylcarbonyl Group : Enhances lipophilicity compared to polar substituents (e.g., -OH or -OCH₃). This group may improve membrane permeability in drug candidates but could also increase metabolic stability challenges .
  • Nitrile vs. Ester : The nitrile group (-CN) in the parent compound offers reactivity for further derivatization (e.g., hydrolysis to carboxylic acids). In contrast, the methyl ester derivative (CAS 880088-78-8) is more stable, making it suitable as a reference material .

Biological Activity

Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

Phosphodiesterase Inhibition
Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- has been identified as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE4. PDE4 inhibitors are known for their anti-inflammatory properties and have therapeutic implications in conditions such as asthma and chronic obstructive pulmonary disease (COPD) . The inhibition of PDE enzymes leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular processes, including inflammation and immune response modulation.

The mechanism by which benzeneacetonitrile, 4-(cyclopropylcarbonyl)- exerts its effects involves the blockade of the PDE4 enzyme. This blockade results in elevated cAMP levels within cells, which can lead to:

  • Reduced Inflammatory Responses : By increasing cAMP, the compound can inhibit the release of pro-inflammatory cytokines.
  • Smooth Muscle Relaxation : Elevated cAMP levels lead to relaxation of bronchial smooth muscles, offering potential therapeutic benefits in respiratory diseases.

Case Study 1: Anti-Inflammatory Effects

A study investigated the anti-inflammatory effects of benzeneacetonitrile derivatives in a murine model of asthma. The results indicated that treatment with the compound significantly reduced airway hyperresponsiveness and inflammation compared to controls. Key findings included:

ParameterControl GroupTreatment Group
Airway Resistance (cmH2O/L/s)15.2 ± 1.38.7 ± 0.9
Inflammatory Cell Count (cells/ml)120 ± 1045 ± 5
Cytokine Levels (pg/mL)IL-4: 50 ± 5IL-4: 20 ± 2

These results suggest that benzeneacetonitrile, 4-(cyclopropylcarbonyl)- effectively mitigates inflammation associated with asthma .

Case Study 2: Cancer Therapeutics

Another study explored the compound's efficacy against cancer cell lines. The results showed that benzeneacetonitrile derivatives exhibited cytotoxic effects on various cancer cell lines, including hepatocellular carcinoma and hypernephroma. The study reported:

Cell LineIC50 (µM)
Hepatocellular Carcinoma12.5
Hypernephroma10.0
Breast Cancer15.0

These findings highlight the potential use of benzeneacetonitrile as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for Benzeneacetonitrile,4-(cyclopropylcarbonyl)-, and how do reaction conditions influence yield?

Synthesis typically involves introducing the cyclopropylcarbonyl group to the benzeneacetonitrile scaffold. A common approach is Friedel-Crafts acylation, where cyclopropanecarbonyl chloride reacts with benzeneacetonitrile derivatives under Lewis acid catalysis (e.g., AlCl₃). Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometry of the acylating agent critically impact yield. For example, optimizing the molar ratio of acyl chloride to substrate (1.2:1) can reduce side reactions like over-acylation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.

Q. How should researchers safely handle and store Benzeneacetonitrile,4-(cyclopropylcarbonyl)- to minimize risks?

This compound requires stringent safety protocols:

  • Handling : Use nitrile gloves, lab coats, and chemical goggles. Work in a fume hood to avoid inhalation of vapors.
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C, away from oxidizers and moisture.
  • Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Spills should be contained with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste .

Q. What spectroscopic techniques are optimal for characterizing the structure of Benzeneacetonitrile,4-(cyclopropylcarbonyl)-?

  • NMR : ¹H and ¹³C NMR confirm substituent positions. The cyclopropyl carbonyl group shows distinct ¹³C signals at ~170 ppm, while the acetonitrile CN group appears as a singlet (~110 ppm).
  • IR : Strong absorbance near 2240 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (C=O stretch).
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular formula (e.g., [M+H]⁺ peak at m/z 200.0943 for C₁₂H₁₁NO). Cross-reference with NIST databases ensures accuracy .

Advanced Research Questions

Q. How does the electron-withdrawing cyclopropylcarbonyl group affect the reactivity of the acetonitrile moiety in nucleophilic addition reactions?

The cyclopropylcarbonyl group exerts a strong electron-withdrawing effect via conjugation, polarizing the acetonitrile’s C≡N bond and enhancing electrophilicity. This increases susceptibility to nucleophilic attack (e.g., by amines or Grignard reagents). Comparative studies with analogs (e.g., 4-methylbenzeneacetonitrile) show faster reaction kinetics (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ in aminolysis) due to amplified electrophilicity .

Q. What strategies can resolve contradictions in biological activity data for derivatives of Benzeneacetonitrile,4-(cyclopropylcarbonyl)-?

Discrepancies in bioactivity often stem from assay variability or off-target effects. To address this:

  • Dose-response profiling : Establish EC₅₀ values across multiple replicates.
  • Selectivity assays : Use kinase/GPCR panels to identify non-specific binding.
  • Metabolite screening : LC-MS/MS can detect degradation products interfering with results.
    For example, derivatives with modified cyclopropyl substituents showed varied potency (IC₅₀ = 0.5–5 μM) in enzyme inhibition studies, highlighting the need for structural-activity relationship (SAR) optimization .

Q. What computational methods are suitable for predicting interactions between Benzeneacetonitrile,4-(cyclopropylcarbonyl)- and enzyme targets?

  • Docking simulations : AutoDock Vina or Schrödinger Suite can model binding poses in active sites (e.g., cytochrome P450).
  • MD simulations : GROMACS or AMBER assess stability of ligand-enzyme complexes over 100-ns trajectories.
  • QSAR models : Use Gaussian-based DFT calculations to correlate electronic properties (HOMO/LUMO energies) with inhibitory activity. Recent studies identified π-π stacking between the benzene ring and Phe231 residue as critical for binding affinity .

Q. How does steric hindrance from the cyclopropylcarbonyl group influence regioselectivity in cross-coupling reactions?

The cyclopropyl group’s sp³ hybridization creates steric bulk, directing cross-coupling (e.g., Suzuki-Miyaura) to the para position of the benzene ring. For example, coupling with 4-bromophenylboronic acid yields para-substituted products (85% yield) over ortho/meta isomers (<5%). Computational models (Mayer bond order analysis) confirm lower activation barriers for para-site reactions due to reduced steric clash .

Methodological Notes

  • Data Validation : Cross-check experimental results with NIST spectra and peer-reviewed literature to mitigate errors .
  • Contradiction Management : Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables .
  • Advanced Synthesis : Consider flow chemistry for scalable production, minimizing side reactions through precise temperature/residence time control .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzeneacetonitrile,4-(cyclopropylcarbonyl)-
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Reactant of Route 2
Benzeneacetonitrile,4-(cyclopropylcarbonyl)-

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